Home > Products > Screening Compounds P118306 > Mycophenolic acid glucuronide
Mycophenolic acid glucuronide - 31528-44-6

Mycophenolic acid glucuronide

Catalog Number: EVT-336968
CAS Number: 31528-44-6
Molecular Formula: C23H28O12
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolic acid glucuronide (MPAG) is a glucuronide metabolite of mycophenolic acid (MPA) []. MPA is the active metabolite of mycophenolate mofetil (MMF), an immunosuppressant commonly used in solid organ transplantation []. MPAG is considered pharmacologically inactive compared to MPA [, ]. It is formed in the liver primarily through the glucuronidation of MPA by the enzyme UDP-glucuronosyltransferase (UGT) [, , , ]. MPAG is primarily excreted in urine [, ].

Mycophenolic Acid

Compound Description: Mycophenolic acid (MPA) is the active metabolite of mycophenolate mofetil (MMF) and the primary compound from which Mycophenolic Acid Glucuronide is derived. It exhibits immunosuppressive activity by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo purine synthesis in lymphocytes. This inhibition prevents lymphocyte proliferation, ultimately suppressing the immune response. [, , , ]

Relevance: Mycophenolic acid is the direct precursor to Mycophenolic Acid Glucuronide, formed through glucuronidation in the liver. Structurally, Mycophenolic Acid Glucuronide is simply Mycophenolic Acid with a glucuronide moiety attached. While Mycophenolic Acid is pharmacologically active, Mycophenolic Acid Glucuronide is considered an inactive metabolite. [, , , ]

Mycophenolate Mofetil

Compound Description: Mycophenolate mofetil (MMF) is a prodrug rapidly metabolized to Mycophenolic Acid in vivo. It acts as an immunosuppressant, primarily used to prevent organ rejection following transplantation. [, , , , ]

Relevance: Mycophenolate Mofetil is the prodrug of Mycophenolic Acid, which is the active compound that undergoes glucuronidation to form Mycophenolic Acid Glucuronide. Therefore, Mycophenolate Mofetil is indirectly related to Mycophenolic Acid Glucuronide as the precursor to its precursor. [, , , , ]

Mycophenolic Acid Acyl Glucuronide

Compound Description: Mycophenolic Acid Acyl Glucuronide (AcMPAG) is another metabolite of Mycophenolic Acid formed through glucuronidation. Unlike Mycophenolic Acid Glucuronide, AcMPAG retains some pharmacological activity. [, , ]

Relevance: Mycophenolic Acid Acyl Glucuronide is a structural analog of Mycophenolic Acid Glucuronide, both being glucuronidated forms of MPA. They differ in the position of glucuronidation, resulting in differing pharmacological activity. [, , ]

7-O-Mycophenolic Acid Glucuronide

Compound Description: This compound is another name for Mycophenolic Acid Glucuronide, highlighting the position of glucuronidation on the Mycophenolic Acid molecule. [, ]

Relevance: MPAC is structurally related to Mycophenolic Acid and, by extension, to Mycophenolic Acid Glucuronide. It serves as a point of comparison for studying the stability of MPA and its metabolites. []

Source and Classification

Mycophenolic acid is derived from the fermentation of the fungus Penicillium brevicompactum and is classified as a non-competitive inhibitor of inosine monophosphate dehydrogenase, an enzyme critical in the purine synthesis pathway. Upon administration, mycophenolic acid undergoes extensive metabolism in the liver, primarily converting into mycophenolic acid glucuronide, which is pharmacologically inactive but crucial for drug elimination through renal excretion .

Synthesis Analysis

The synthesis of mycophenolic acid glucuronide involves enzymatic processes mediated by UDP-glucuronosyltransferases. The primary method involves incubating mycophenolic acid with human liver microsomes in the presence of UDP-glucuronic acid. Key parameters that influence this reaction include substrate concentration, enzyme activity, and incubation time. The formation of glucuronides can be quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), allowing for sensitive detection of metabolites .

Molecular Structure Analysis

Mycophenolic acid glucuronide has a molecular formula of C₁₃H₁₅O₇ and a molecular weight of approximately 285.25 g/mol. Its structure comprises a phenolic ring attached to a glucuronic acid moiety at the 7-position, which is essential for its solubility and elimination characteristics. The glucuronidation process enhances the hydrophilicity of mycophenolic acid, facilitating renal excretion .

Chemical Reactions Analysis

The primary chemical reaction involving mycophenolic acid glucuronide is its formation from mycophenolic acid via glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases, where UDP-glucuronic acid serves as the glucuronic acid donor. The kinetics of this reaction can be characterized by Michaelis-Menten parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum reaction velocity), which are critical for understanding the metabolic pathways involved .

Physical and Chemical Properties Analysis

Mycophenolic acid glucuronide is characterized by several physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but may undergo hydrolysis under extreme pH.
  • pKa: The compound exhibits multiple dissociation constants due to its acidic functional groups.
  • Melting Point: Specific melting point data are not widely reported but can be inferred from related compounds.

These properties are critical for understanding its behavior in biological systems and its interactions with transport proteins .

Applications

Mycophenolic acid glucuronide has several significant applications:

  • Clinical Monitoring: It serves as a biomarker for monitoring therapeutic drug levels in patients receiving mycophenolate mofetil therapy.
  • Pharmacokinetic Studies: Understanding its formation and elimination helps optimize dosing regimens in transplant recipients.
  • Research Tool: It is used in studies investigating drug interactions and metabolic pathways involving organic anion transporters.
Introduction to Mycophenolic Acid Glucuronide (MPAG)

Biochemical Identity of Mycophenolic Acid Glucuronide: Structural Characterization & Isomerism

Mycophenolic Acid Glucuronide represents the primary hepatic metabolite of Mycophenolic Acid, formed via uridine diphosphate-glucuronosyltransferase (UGT)-mediated conjugation. This biotransformation attaches a glucuronic acid moiety to the phenolic hydroxyl group at the 7-position of the Mycophenolic Acid molecule, resulting in a highly polar, water-soluble metabolite with a molecular weight of 495 g/mol (compared to Mycophenolic Acid's 320 g/mol) [3] [9]. Nuclear magnetic resonance and mass spectrometry analyses confirm this O-glucuronide linkage as the dominant structural form, designated as 7-O-mycophenolic acid glucuronide [3].

Crucially, this metabolic pathway produces distinct isomeric forms:

  • Phenolic Glucuronide (MPAG): The major inactive isomer, constituting >90% of circulating glucuronides, exhibits a β-glucuronic acid attached via an ether bond. This structure demonstrates remarkable chemical stability with minimal protein-binding capacity [3] [7].
  • Acyl Glucuronide (AcMPAG): A minor active isomer (<10% abundance) formed through ester linkage at Mycophenolic Acid’s carboxyl group. This configuration confers chemical reactivity, enabling covalent binding to proteins and potential biological activity independent of Mycophenolic Acid [3] [7]. Mass spectrometry analyses reveal molecular ions at m/z 495 for MPAG and m/z 495 for AcMPAG in negative ion mode, with fragmentation patterns confirming their distinct isomeric configurations [3].

Table 1: Structural Characteristics of Mycophenolic Acid Glucuronide Isomers

Isomer TypeConjugation SiteChemical BondRelative AbundanceReactivity
Phenolic (MPAG)7-OH positionEther bond>90%Low
Acyl (AcMPAG)Carboxyl groupEster bond<10%High

Role in Mycophenolic Acid Pharmacokinetics: Prodrug Activation & Inactivation Pathways

Mycophenolic Acid Glucuronide serves as the terminal metabolite in the hepatic inactivation pathway of Mycophenolic Acid. Following oral administration of the prodrug Mycophenolate Mofetil, rapid hydrolysis by plasma and tissue esterases releases Mycophenolic Acid, which undergoes extensive first-pass glucuronidation (primarily via UGT1A9 and UGT2B7 isoforms) to form MPAG [2] [9]. This conversion reduces Mycophenolic Acid’s intrinsic immunosuppressive activity by >100-fold, effectively functioning as a detoxification pathway [2].

MPAG’s pharmacokinetics exhibit nonlinear characteristics:

  • Enterohepatic Recirculation: MPAG undergoes biliary excretion (constituting 60-90% of total Mycophenolic Acid-derived material), where intestinal β-glucuronidases hydrolyze it back to Mycophenolic Acid, facilitating reabsorption. This process contributes 10-60% to Mycophenolic Acid’s total systemic exposure and causes characteristic secondary plasma concentration peaks 6-12 hours postdose [1] [6].
  • Renal Elimination: As the primary excretion route, MPAG clearance correlates strongly with renal function. Impaired glomerular filtration reduces MPAG elimination, leading to plasma accumulation (AUC increases 3-6 fold in severe renal impairment) without proportional increases in Mycophenolic Acid exposure [1] [8].
  • Protein Binding Displacement: While Mycophenolic Acid is >97% albumin-bound, MPAG exhibits minimal binding (free fraction: 17-54%). In hypoalbuminemia (<31 g/L) or uremia, MPAG competes for albumin binding sites, increasing Mycophenolic Acid’s free fraction by up to 70% and potentiating pharmacological effects [1].

Table 2: Pharmacokinetic Parameters of Mycophenolic Acid and Its Glucuronide in Renal Transplantation

ParameterMycophenolic AcidMycophenolic Acid Glucuronide (MPAG)Notes
AUC₀₋₁₂ (mg·h/L)30-60600-1400Dose-dependent
Half-life (h)8-1816-22Prolonged in renal impairment
Renal Clearance (L/h)0.5-1.20.8-1.8Reduced in renal impairment
Plasma Protein Binding97-99%<5%Competition increases free Mycophenolic Acid
Biliary Excretion<1%60-90%Enables enterohepatic recirculation

Concomitant immunosuppressants significantly modulate MPAG disposition:

  • Cyclosporine Effect: Reduces MPAG’s AUC by 30-60% and plasma trough concentrations by 50% compared to tacrolimus co-therapy, attributed to cyclosporine’s potent inhibition of multidrug resistance-associated protein 2 (MRP2)-mediated biliary transport [1] [6].
  • Tacrolimus Interaction: Lacks significant MRP2 inhibition, permitting normal MPAG biliary excretion and enterohepatic recirculation. This results in higher Mycophenolic Acid exposure at equivalent doses compared to cyclosporine combinations [1] [4].

Historical Context: Discovery & Evolution as a Key Metabolite in Immunosuppression

The metabolic fate of Mycophenolic Acid remained incompletely characterized until advanced analytical techniques emerged in the 1990s. Initial studies in the 1960s-1980s identified MPAG as the "major urinary metabolite" using thin-layer chromatography, but failed to resolve its structural complexity or biological significance [3]. The pivotal discovery occurred in 1999 when Shipkova et al. employed high-performance liquid chromatography with tandem mass spectrometry to identify three previously unknown metabolites in transplant recipients’ plasma, including the pharmacologically relevant acyl glucuronide (AcMPAG) [3]. This analytical breakthrough revealed:

  • Enzyme-specific formation pathways: Human liver microsomes produced MPAG with UDP-glucuronic acid, AcMPAG with UDP-glucose, and a cytochrome P450-derived metabolite (M-3) with NADPH [3].
  • Differential stability: MPAG demonstrated complete hydrolysis by β-glucuronidase, while AcMPAG exhibited partial sensitivity (30% hydrolysis) and exclusive alkali lability [3].

The clinical importance of MPAG became evident through pharmacokinetic studies in the early 2000s:

  • Landmark investigations demonstrated 12-18-fold interpatient variability in Mycophenolic Acid/MPAG pharmacokinetics during early post-transplant periods, significantly exceeding the 4-5-fold variation observed with tacrolimus co-therapy [1].
  • Critical protein-binding relationships emerged: Uremia and hypoalbuminemia increased Mycophenolic Acid’s free fraction up to 18.3% (vs 1.6% normal) through competitive displacement by accumulated MPAG, directly linking MPAG concentrations to pharmacologically active Mycophenolic Acid fractions [1].
  • Population pharmacokinetic modeling (2005 onwards) incorporated MPAG clearance as a covariate for Mycophenolic Acid dosing in renal impairment, establishing its role as a validated biomarker for metabolite accumulation [8].

Table 3: Historical Milestones in Mycophenolic Acid Glucuronide Characterization

Time PeriodKey AdvancementAnalytical MethodClinical Significance
Pre-1990sIdentification as "major urinary metabolite"Thin-layer chromatographyBasic metabolic pathway recognition
1999Structural identification of AcMPAG isomerHPLC-MS/MSDiscovery of pharmacologically active metabolite
Early 2000sQuantification of enterohepatic recirculation contributionLimited sampling modelsExplained secondary Mycophenolic Acid peaks
2005Documentation of 11-fold free fraction variabilityHPLC with ultrafiltrationEstablished albumin/uremia binding effects
2006-2010Population pharmacokinetic modeling in organ transplantationNonlinear mixed-effects modelingEnabled individualized dosing strategies

Contemporary research focuses on MPAG’s indirect immunomodulatory roles: Acyl glucuronide promotes tubulin polymerization in vitro (EC₅₀ ≈ 1.6 mM) through covalent adduct formation with β-tubulin lysine residues, potentially contributing to Mycophenolic Acid’s gastrointestinal and hematological profiles independent of inosine monophosphate dehydrogenase inhibition [7]. This discovery positions MPAG not merely as an inactivation product, but as a molecule with distinct biological properties that may influence the overall pharmacological profile of mycophenolate-based therapies.

Properties

CAS Number

31528-44-6

Product Name

Mycophenolic acid glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1

InChI Key

BYFGTSAYQQIUCN-HGIHDBQLSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

5-[(2E)-5-Carboxy-3-methyl-2-penten-1-yl]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-4-isobenzofuranyl β-D-Glucopyranosiduronic Acid;Mycophenolic Acid Glucosiduronate; Mycophenolic Acid Glucuronide; MPAG

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.